molecular formula C10H11ClN2O2 B11056014 N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride

N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride

Cat. No.: B11056014
M. Wt: 226.66 g/mol
InChI Key: NRJKJMFPUGFIKJ-UHFFFAOYSA-N
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Description

N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride is an organic compound with the molecular formula C10H11ClN2O2. It is a derivative of carbamoyl chloride and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride typically involves the reaction of 4-methylphenyl isocyanate with ethanimidoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve steps such as:

    Formation of the intermediate: The initial reaction between 4-methylphenyl isocyanate and ethanimidoyl chloride forms an intermediate compound.

    Purification: The intermediate is then purified through techniques such as recrystallization or chromatography.

    Final product formation: The purified intermediate undergoes further reaction to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and high yield. The process is optimized for efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The compound can be hydrolyzed to form corresponding amides and acids.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from reactions involving this compound include:

    Amides: Formed through substitution reactions with amines.

    Alcohols and thiols: Formed through substitution reactions with alcohols and thiols.

    Acids: Formed through hydrolysis reactions.

Scientific Research Applications

N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride involves its interaction with nucleophiles, leading to the formation of various products. The compound’s molecular targets and pathways include:

    Nucleophilic attack: The chloride group is susceptible to nucleophilic attack, leading to substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to form corresponding amides and acids, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride include:

Uniqueness

This compound is unique due to its specific structure and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(4-methylphenyl)carbamate

InChI

InChI=1S/C10H11ClN2O2/c1-7-3-5-9(6-4-7)12-10(14)15-13-8(2)11/h3-6H,1-2H3,(H,12,14)

InChI Key

NRJKJMFPUGFIKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C(C)Cl

Origin of Product

United States

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